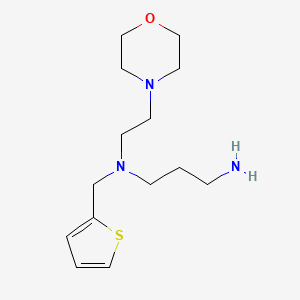

N-(2-Morpholin-4-ylethyl)-N-(2-thienylmethyl)propane-1,3-diamine

Description

Propriétés

IUPAC Name |

N'-(2-morpholin-4-ylethyl)-N'-(thiophen-2-ylmethyl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3OS/c15-4-2-5-17(13-14-3-1-12-19-14)7-6-16-8-10-18-11-9-16/h1,3,12H,2,4-11,13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRNYYRTPULFLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN(CCCN)CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(2-Morpholin-4-ylethyl)-N-(2-thienylmethyl)propane-1,3-diamine is a compound with significant potential in various biological applications. Its unique structural characteristics, including a morpholine and thienyl group, suggest diverse interactions with biological systems. This article explores its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

- IUPAC Name: this compound

- Molecular Formula: C14H25N3OS

- Molecular Weight: 283.44 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Morpholine and Thienyl Moieties: The compound can be synthesized through the reaction of morpholine derivatives with thienyl compounds.

- Alkylation: The reaction conditions often include alkylation processes that introduce the ethyl and thienyl groups to the propane backbone.

- Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets in biological systems. The morpholine ring enhances solubility and membrane permeability, while the thienyl group may facilitate binding to various receptors or enzymes.

Potential Mechanisms Include:

- Receptor Modulation: The compound may act as an agonist or antagonist at certain receptors, influencing signaling pathways.

- Enzyme Inhibition: It could inhibit enzymes involved in critical metabolic pathways, leading to therapeutic effects.

Case Studies and Research Findings

- Anticancer Activity:

- Antimicrobial Properties:

- Neuroprotective Effects:

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Medicinal Chemistry

N-(2-Morpholin-4-ylethyl)-N-(2-thienylmethyl)propane-1,3-diamine is being investigated for its potential therapeutic properties:

- Neurological Disorders : It serves as an intermediate in the synthesis of drugs targeting conditions such as depression and anxiety. The morpholine moiety is known for its ability to enhance bioavailability and target specificity in drug design .

- Anticancer Research : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its structural features allow it to interact with cellular pathways involved in tumor growth .

Biological Assays

The compound has been utilized as a ligand in various biochemical assays:

- Enzyme Inhibition Studies : Its ability to bind to specific enzymes makes it a useful tool for studying enzyme kinetics and inhibition mechanisms. This application is critical for drug discovery processes where understanding enzyme interactions can lead to the development of new therapeutics .

- Cellular Pathway Analysis : Researchers have employed this compound to investigate its effects on signal transduction pathways, potentially revealing new insights into cellular responses to external stimuli .

Materials Science

In materials science, this compound is explored for:

- Polymer Synthesis : The compound can act as a building block for synthesizing functional polymers with specific properties, such as enhanced thermal stability or electrical conductivity. This application is particularly relevant in the development of advanced materials for electronic devices .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neurological Disorders | Demonstrated potential as an antidepressant precursor with favorable pharmacokinetic properties. |

| Study 2 | Cancer Cell Lines | Showed significant cytotoxicity against breast cancer cells, warranting further investigation into its mechanism of action. |

| Study 3 | Enzyme Interaction | Identified as a potent inhibitor of a key enzyme involved in metabolic pathways, suggesting applications in metabolic disease treatment. |

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Backbone Modifications: Propane-1,3-Diamine Derivatives

The propane-1,3-diamine scaffold is a common structural motif in medicinal and coordination chemistry. Its versatility allows for diverse substitutions, as demonstrated in the following examples:

- N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine (): This analog replaces the morpholine group with a dimethylaminoethyl substituent.

N-(Adamantan-2-yl)-N’-(3,7-dimethylocta-2,6-dien-1-yl)propane-1,3-diamine ():

Here, bulky adamantyl and geranyl substituents are attached to the diamine backbone. These hydrophobic groups enhance interaction with lipid-rich targets, such as malaria parasites, but may reduce aqueous solubility .- N,N-diethyl-N'-(6-methoxyquinolin-8-yl)propane-1,3-diamine (): Substitution with a methoxyquinolinyl group introduces fluorescence and intercalation properties, making it relevant for antimalarial applications .

Table 1: Comparison of Propane-1,3-Diamine Derivatives

Role of Heterocyclic Substituents

The morpholine and thiophene groups distinguish the target compound from other analogs:

- Morpholine vs. Pyridine/Quinoline (): Morpholine’s oxygen atom enhances solubility and hydrogen-bonding compared to pyridine or quinoline substituents, which prioritize π-stacking and metal coordination .

- Thienylmethyl vs. Quinoline derivatives, such as those in , exhibit stronger fluorescence and DNA intercalation .

Méthodes De Préparation

Direct Hydrogenation of Propane-1,3-diol or Neopentyl Glycol Derivatives

- Propane-1,3-diamine can be prepared by catalytic amination of propane-1,3-diol or neopentyl glycol with ammonia under hydrogen atmosphere using nickel-based catalysts at elevated temperatures (150–300 °C) and pressures (≥10 atm). This method yields diamines suitable as intermediates for further substitution.

| Parameter | Typical Range |

|---|---|

| Catalyst | Ni, Co, Cu on Al2O3 support |

| Temperature | 150–300 °C |

| Pressure | ≥10 atm |

| Feedstock | Propane-1,3-diol or neopentyl glycol |

| Product yield | Moderate to high, depending on conditions |

Alternative: Preparation of N,N-Dimethyl-1,3-propanediamine Intermediates

- Continuous synthesis of N,N-dimethyl-1,3-propanediamine via acrylonitrile and dimethylamine in fixed-bed reactors followed by hydrogenation with Raney-Ni catalyst has been reported, achieving high conversion and selectivity (>98% yield).

| Step | Conditions | Yield/Selectivity |

|---|---|---|

| Acrylonitrile + Dimethylamine | 10–120 °C, 0.1–8 MPa, fixed bed | >99% conversion/selectivity |

| Hydrogenation (Raney-Ni) | 2–12 MPa, 90 °C, fixed bed | ≥98% yield |

This method is efficient and suitable for large-scale production but focuses on dimethyl-substituted diamines, which can be adapted for other alkylations.

N-Alkylation of Propane-1,3-Diamine with 2-Morpholin-4-ylethyl and 2-Thienylmethyl Groups

Alkylation Reaction Conditions

- The diamine is reacted with alkyl halides or alkylating agents bearing the morpholinylethyl and thienylmethyl groups.

Typical conditions involve:

- Use of base (e.g., sodium hydride, potassium carbonate) to deprotonate amine nitrogen.

- Alkyl halide or tosylate derivatives of 2-(morpholin-4-yl)ethyl or 2-thienylmethyl moieties.

- Solvent: polar aprotic solvents such as DMF or DMSO.

- Temperature: 25–80 °C depending on reactivity.

Stepwise alkylation is preferred to control mono- vs. di-substitution and avoid cross-substitution.

Catalytic Hydrogenation and Reductive Amination Routes

Alternatively, reductive amination can be employed:

- React propane-1,3-diamine with 2-thienylacetaldehyde and 2-(morpholin-4-yl)acetaldehyde or their equivalents.

- Use hydrogenation catalysts (e.g., Pd/C, Raney Ni) under mild hydrogen pressure to reduce imine intermediates to the corresponding secondary amines.

- This method offers selectivity and mild conditions.

Industrial Continuous Preparation Method for Analogous Diamines (Based on CN101735068A)

A highly relevant industrial method for preparing substituted propane-1,3-diamines involves:

- Raw materials: 1,3-propanediol and amines (e.g., dimethylamine).

- Catalyst: Cu-Co-Ni/Al2O3 catalyst with specific metal ratios.

- Reactor: Fixed-bed reactor operating in vapor phase.

- Conditions: Pressure 15–20 MPa, temperature 200–300 °C.

- Process: Continuous feed of reactants mixed with hydrogen, vaporized, reacted over catalyst, followed by condensation and separation.

- Product recovery: Distillation to isolate substituted diamines and recycle unreacted materials.

This process achieves high conversion (>70%) and selectivity (>80%) with catalyst stability over extended operation (240 h test).

| Parameter | Value/Range |

|---|---|

| Catalyst composition | Cu 1–40%, Co 1–40%, Ni 0.1–20% on Al2O3 support |

| Reaction pressure | 15–20 MPa |

| Reaction temperature | 200–300 °C |

| Volume space velocity (1,3-propanediol) | 0.4–1.5 h⁻¹ |

| Molar ratio (amine:1,3-propanediol) | 1–5:1 |

| Hydrogen molar ratio (H2:1,3-propanediol) | 1–2.5:1 |

| Conversion efficiency | >70% |

| Selectivity | >80% |

Summary Table of Preparation Methods and Conditions

| Method | Key Reactants | Catalyst/Conditions | Yield/Selectivity | Notes |

|---|---|---|---|---|

| Catalytic amination of propane-1,3-diol | Propane-1,3-diol, NH3, H2 | Ni catalyst, 150–300 °C, ≥10 atm | Moderate to high | Side reactions minimized using neopentyl glycol |

| Continuous synthesis via acrylonitrile + dimethylamine | Acrylonitrile, dimethylamine | Raney-Ni, 10–120 °C, 0.1–8 MPa | >98% yield | Two-step: amination + hydrogenation |

| Fixed-bed catalytic amination (industrial) | 1,3-propanediol, dimethylamine, H2 | Cu-Co-Ni/Al2O3, 200–300 °C, 15–20 MPa | >70% conversion, >80% selectivity | Continuous, closed cycle, automated control |

| N-Alkylation with alkyl halides | Propane-1,3-diamine, alkyl halides | Base, DMF/DMSO, 25–80 °C | Variable, controlled by stoichiometry | Stepwise alkylation to avoid over-alkylation |

| Reductive amination | Diamine, aldehydes (thienyl, morpholinyl) | Pd/C or Raney Ni, H2, mild conditions | High selectivity | Mild, selective, suitable for complex substitutions |

Research Findings and Notes

- The use of fixed-bed reactors and continuous flow processes significantly improves yield, selectivity, and catalyst stability for propane-1,3-diamine derivatives.

- Catalyst composition and reaction parameters (temperature, pressure, molar ratios) critically influence conversion efficiency and product purity.

- Closed-cycle systems with gas-liquid separation and recycling reduce raw material loss and environmental impact.

- For selective N-alkylation, stepwise functionalization or reductive amination is preferred to avoid side reactions and over-alkylation.

- Industrial methods for similar diamines emphasize automation and process control to maintain product quality and economic efficiency.

- Hydrogen atmosphere is often necessary for reductive amination and catalytic amination steps to ensure high selectivity and conversion.

Q & A

Basic: How can researchers optimize the synthesis of N-(2-Morpholin-4-ylethyl)-N-(2-thienylmethyl)propane-1,3-diamine to improve yield and purity?

Methodological Answer:

Optimization involves systematic adjustments to reaction conditions (e.g., solvent choice, temperature, and stoichiometry) and purification techniques. For example:

- Step 1: Monitor reaction progress using TLC with solvent systems like n-hexane:ethyl acetate (9:1) to track intermediates and byproducts .

- Step 2: Use propargyl bromide or similar alkylating agents under inert conditions to minimize side reactions .

- Step 3: Purify via column chromatography or recrystallization, ensuring removal of unreacted thiophene or morpholine derivatives.

- Validation: Confirm purity via HPLC or GC-MS, comparing retention times with standards.

Basic: What spectroscopic and chromatographic methods are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm the presence of morpholine (δ ~3.7 ppm for N-CH) and thiophene (δ ~6.8–7.2 ppm for aromatic protons) .

- Mass Spectrometry: High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolve stereochemistry if crystals are obtainable .

- HPLC-PDA: Detect impurities at trace levels (<0.1%) using reverse-phase columns and UV detection at 254 nm .

Advanced: How should researchers design experiments to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Step 1: Conduct a meta-analysis of existing studies to identify variables (e.g., assay conditions, cell lines, or solvent systems) that may explain discrepancies .

- Step 2: Reproduce key experiments under standardized conditions (e.g., ISO 10993 for cytotoxicity assays) to isolate confounding factors.

- Step 3: Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to cross-validate results .

- Statistical Analysis: Apply ANOVA or Bayesian modeling to quantify uncertainty and bias .

Advanced: What theoretical frameworks are critical for studying this compound's mechanism of action in biological systems?

Methodological Answer:

- Ligand-Receptor Theory: Model interactions using molecular docking (e.g., AutoDock Vina) to predict binding sites on target proteins .

- Pharmacophore Mapping: Identify essential structural features (e.g., morpholine’s hydrogen-bonding capacity) using software like Schrödinger’s Phase .

- Kinetic Modeling: Apply Michaelis-Menten or allosteric modulation principles to quantify enzyme inhibition/activation .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

- First Aid: For skin exposure, wash immediately with soap/water; seek medical attention if irritation persists .

Advanced: How can computational methods enhance the understanding of this compound's physicochemical properties?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) .

- MD Simulations: Simulate solvation behavior in water/DMSO using GROMACS to predict solubility and aggregation tendencies .

- QSAR Modeling: Corrogate structural descriptors (e.g., logP, polar surface area) with bioavailability data to design analogs .

Advanced: What strategies address challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Process Chemistry: Transition from batch to flow chemistry for better temperature/pH control and reduced side products .

- Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) or other biodegradable solvents to improve sustainability .

- Quality-by-Design (QbD): Use DOE (Design of Experiments) to identify critical process parameters (CPPs) affecting purity .

Basic: How should researchers validate the stability of this compound under various storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and analyze degradation via LC-MS .

- Photostability: Expose to UV light (ICH Q1B guidelines) to assess light sensitivity .

- Lyophilization: Test freeze-dried formulations for long-term stability at -20°C .

Advanced: How can researchers leverage structural analogs to elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Analog Synthesis: Modify the thiophene or morpholine moieties systematically (e.g., substituting sulfur with oxygen) .

- Biological Screening: Test analogs in parallel using high-throughput screening (HTS) platforms .

- Cluster Analysis: Use PCA or hierarchical clustering to group analogs by activity profiles and identify SAR trends .

Advanced: What interdisciplinary approaches are needed to study this compound’s environmental fate and toxicity?

Methodological Answer:

- Ecotoxicology: Conduct Daphnia magna or algal growth inhibition assays to assess aquatic toxicity .

- Metabolomics: Use LC-HRMS to identify degradation products in simulated environmental matrices (e.g., soil/water) .

- Life Cycle Assessment (LCA): Model environmental impact from synthesis to disposal using software like SimaPro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.